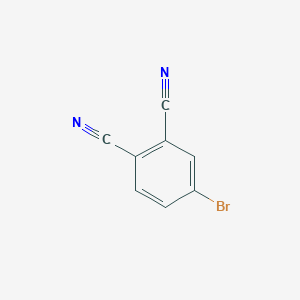

4-Bromophthalonitrile

Beschreibung

Contextual Significance within Phthalonitrile (B49051) Chemistry

The chemistry of phthalonitriles is rich and varied, providing pathways to a range of functional materials. Within this domain, 4-bromophthalonitrile stands out for its specific reactivity and synthetic utility.

Role as a Key Intermediate and Precursor

This compound serves as a crucial intermediate in the synthesis of more complex organic molecules. smolecule.com Its primary application lies in its role as a precursor for the synthesis of phthalocyanines, a class of large, aromatic macrocyclic compounds known for their vibrant colors and diverse functional properties. smolecule.comscholaris.ca The presence of the bromine atom is key, as it can be readily displaced through nucleophilic substitution reactions, allowing for the introduction of a wide array of functional groups. smolecule.comresearchgate.net This facilitates the creation of tailored phthalocyanine (B1677752) derivatives with specific electronic and optical properties. smolecule.com The synthesis of these complex structures often begins with the cyclotetramerization of substituted phthalonitriles, a process where four phthalonitrile units condense around a central metal ion or in the absence of one to form the macrocycle. umich.edu

Importance in Substituted Phthalonitrile Synthesis

The reactivity of the bromine atom in this compound makes it an invaluable starting material for producing a wide range of substituted phthalonitriles. smolecule.comresearchgate.net These substitutions are not limited to simple replacements; they can involve intricate molecular fragments, leading to phthalonitriles bearing o-hydroxybenzoic, o-aminobenzoic, and o-mercaptobenzoic acid moieties. researchgate.net Such reactions are typically achieved through nucleophilic aromatic substitution, where the bromine atom acts as a leaving group. researchgate.netumich.edu This strategic functionalization is essential for fine-tuning the properties of the resulting materials. For instance, the introduction of specific substituents can influence the solubility, aggregation behavior, and electronic characteristics of the final phthalocyanine products. umich.edu

Academic Relevance and Research Trajectories

The academic interest in this compound is driven by its potential to contribute to the development of advanced materials with novel functionalities. Research trajectories often focus on harnessing its unique chemical properties to create materials with superior performance and to explore new frontiers in macrocyclic chemistry.

Contributions to High-Performance Materials Research

This compound is a cornerstone in the research and development of high-performance materials. smolecule.comscholaris.ca Phthalocyanines derived from it are investigated for a variety of applications, including as robust dyes and pigments due to their exceptional color fastness and chemical stability. smolecule.com Furthermore, their unique electrical and optical properties make them promising candidates for use in organic electronics, such as in organic solar cells and light-emitting diodes (LEDs). smolecule.com The ability to systematically modify the periphery of the phthalocyanine macrocycle by starting with functionalized phthalonitriles like the 4-bromo derivative is critical to this research. scholaris.ca

Foundational Compound for Novel Macrocyclic Systems

Beyond the well-established field of phthalocyanines, this compound serves as a foundational compound for the synthesis of other novel macrocyclic systems. smolecule.comresearchgate.netumich.edu Its derivatives are precursors to subphthalocyanines, which are smaller, bowl-shaped macrocycles with distinct electronic and photophysical properties. scholaris.ca The synthesis of these and other complex heterocyclic systems often relies on the strategic use of this compound and its derivatives. researchgate.net For example, it can be used to create thianthrene (B1682798) derivatives and other complex structures through reactions involving its bromine and cyano groups.

Scope and Objectives of Research on this compound

The overarching goal of research involving this compound is to expand the library of functional organic materials. Key objectives include the development of efficient and scalable synthetic routes to the compound itself and its derivatives. scholaris.cachemicalbook.com Researchers also aim to explore the full potential of its reactivity to create novel molecular architectures with tailored properties for specific applications, from materials science to medicinal chemistry. scholaris.ca This includes the synthesis of unsymmetrically substituted phthalocyanines and other complex macrocycles, which present unique challenges and opportunities in synthetic chemistry.

| Property | Value/Description |

| IUPAC Name | 4-bromobenzene-1,2-dicarbonitrile |

| Molecular Formula | C₈H₃BrN₂ |

| Molecular Weight | 207.03 g/mol |

| CAS Number | 70484-01-4 |

| Appearance | White to orange to green powder or crystals |

| Melting Point | 138.0 to 142.0 °C |

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-bromobenzene-1,2-dicarbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3BrN2/c9-8-2-1-6(4-10)7(3-8)5-11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARAONWRSVQOHIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)C#N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80463356 | |

| Record name | 4-bromophthalonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80463356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70484-01-4 | |

| Record name | 4-bromophthalonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80463356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromophthalonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Ii. Synthetic Methodologies and Advanced Reaction Pathways for 4 Bromophthalonitrile and Its Derivatives

Direct Synthesis Routes to 4-Bromophthalonitrile

Oxidative Ammonolysis of 4-Bromo-o-xylene (B1216868)

A principal industrial method for synthesizing this compound is the vapor-phase oxidative ammonolysis of 4-bromo-o-xylene. smolecule.comresearchgate.net This process involves the reaction of 4-bromo-o-xylene with ammonia (B1221849) and oxygen at elevated temperatures over a solid catalyst. smolecule.comresearchgate.net

The efficiency of the oxidative ammonolysis of 4-bromo-o-xylene is highly dependent on the catalyst used. A notable catalytic system is a V-Sb-Bi-Zr/γ-Al2O3 oxide catalyst. researchgate.net Research has shown that on this catalyst, this compound can be obtained with a yield of 74.82 mol% in a single pass, with high conversion of the initial 4-bromo-o-xylene. researchgate.net The reaction proceeds sequentially, with the formation of 4-bromo-o-tolunitrile as an intermediate. researchgate.net

The kinetics of this reaction have been studied in the temperature range of 633–693 K. researchgate.net The rate of conversion of both 4-bromo-o-xylene and the intermediate 4-bromo-o-tolunitrile follows a half-order kinetic model with respect to their concentrations. researchgate.net Interestingly, the reaction rate is independent of the concentrations of oxygen and ammonia. researchgate.net This suggests that the adsorption of the organic substrate on the catalyst surface is the rate-determining step.

A kinetic model has been developed to describe the rates of formation and consumption of the various products in the oxidative ammonolysis of 4-bromo-o-xylene. akj.az This model aids in optimizing reaction conditions to maximize the yield of the desired this compound.

Table 1: Catalyst System and Reaction Conditions for Oxidative Ammonolysis of 4-Bromo-o-xylene

| Parameter | Value |

| Catalyst | V-Sb-Bi-Zr/γ-Al2O3 |

| Starting Material | 4-Bromo-o-xylene |

| Intermediate | 4-Bromo-o-tolunitrile |

| Product | This compound |

| Temperature Range | 633–693 K researchgate.net |

| Yield (Single Cycle) | 74.82 mol % researchgate.net |

| Selectivity (with Recirculation) | 95.42–96.58% researchgate.net |

Several by-products can form during the oxidative ammonolysis of 4-bromo-o-xylene, impacting the purity and yield of the final product. The primary by-products include 4-bromophthalimide (B1267563), carbon dioxide, and 4-bromobenzonitrile (B114466). researchgate.net

The formation pathways of these by-products are influenced by the reaction conditions. At high ammonia concentrations, 4-bromophthalimide is mainly formed through the hydrolysis of this compound. researchgate.net Carbon dioxide is produced from the oxidation of 4-bromo-o-xylene and the decarboxylation of 4-bromophthalimide. researchgate.net 4-bromobenzonitrile originates from both 4-bromo-o-tolunitrile and 4-bromophthalimide. researchgate.net

However, at low ammonia concentrations, additional routes for the formation of 4-bromophthalimide and carbon dioxide directly from 4-bromo-o-xylene become significant. researchgate.net To minimize the formation of these by-products and reduce deep oxidation, a process involving recirculation can be employed. This strategy has been shown to increase the selectivity for this compound to as high as 95.42–96.58%. researchgate.net

Catalytic Systems and Reaction Kinetics

Bromination of Phthalonitrile (B49051)

Another direct route to this compound is the electrophilic bromination of phthalonitrile. core.ac.uk This method offers a different synthetic approach but requires careful control to achieve the desired product selectively.

The direct bromination of phthalonitrile can lead to a mixture of products, including mono- and di-brominated isomers. core.ac.ukgoogle.com Therefore, precise stoichiometric control of the brominating agent is crucial for maximizing the yield of this compound.

One effective brominating agent is dibromoisocyanuric acid. core.ac.uk By carefully controlling the stoichiometric ratio of phthalonitrile to dibromoisocyanuric acid, it is possible to obtain this compound as the sole product. core.ac.uk However, this one-step bromination has been reported to yield a mixture of up to three products. core.ac.uk Through careful optimization of the stoichiometric ratio, a yield of 33% for this compound as a single product has been achieved. core.ac.uk This highlights the critical importance of precise reagent control in selective bromination.

Lower reaction temperatures, around 25 °C, favor the formation of mono-brominated phthalonitrile.

One-step bromination procedures offer a more direct and potentially more efficient route to this compound compared to multi-step syntheses. The use of N,N-dibromoisocyanuric acid in sulfuric acid has been investigated for the direct bromination of phthalonitrile. collectionscanada.gc.ca This reaction can produce a range of bromo-substituted phthalonitriles, including 3-bromophthalonitrile, this compound, and various dibromophthalonitriles. collectionscanada.gc.ca

The distribution of these products is dependent on the reaction time and the concentration of sulfuric acid. collectionscanada.gc.ca While this method provides a direct pathway, the challenge lies in separating the desired this compound from the other isomers formed. google.com

Table 2: Brominating Agents and Conditions for Phthalonitrile Bromination

| Parameter | Details |

| Brominating Agents | Dibromoisocyanuric acid core.ac.uk, Molecular bromine |

| Stoichiometric Control | Crucial to avoid mixtures of mono- and di-brominated products |

| Temperature | Lower temperatures (~25 °C) favor mono-bromination |

| Reported Yield | ~33% for this compound as a single product with dibromoisocyanuric acid core.ac.uk |

Stoichiometric Control and Yield Optimization

Multi-Step Synthetic Strategies from Precursorsscholaris.caudel.eduvapourtec.com

Multi-step synthesis is a cornerstone of organic chemistry, allowing for the construction of complex molecules from simpler starting materials. udel.eduvapourtec.com In the context of this compound, these strategies are essential for introducing the desired bromine and nitrile functionalities onto the benzene (B151609) ring. The choice of a particular synthetic pathway often depends on factors such as the availability of starting materials, desired yield, and the specific isomer required.

Phthalic Anhydride (B1165640) Transformation Pathwaychemcess.comguidechem.com

A common and economically viable route to phthalonitrile derivatives begins with phthalic anhydride. guidechem.com This pathway involves a series of well-established reactions to convert the anhydride into the dinitrile. The synthesis of this compound can be achieved by starting with 4-bromophthalic anhydride. scholaris.ca

The initial step in this pathway is the conversion of phthalic anhydride or its substituted derivatives into the corresponding phthalimide (B116566). chemcess.comwikipedia.org This is typically achieved through a condensation reaction with ammonia or a nitrogen-containing reagent like urea (B33335). wikipedia.orgpierpalab.com The reaction with aqueous ammonia, followed by heating, is a common laboratory and industrial method. byjus.com For instance, heating phthalic anhydride with alcoholic ammonia can produce phthalimide in high yields (95–97%). wikipedia.org Alternatively, treating the anhydride with ammonium (B1175870) carbonate or urea also affords the phthalimide. wikipedia.orgpierpalab.com The reaction with urea can be performed neat by melting the two solids together, or in a solvent. pierpalab.comchemcess.com

The general mechanism involves the nucleophilic attack of the nitrogen atom on a carbonyl carbon of the anhydride, leading to the opening of the anhydride ring. Subsequent intramolecular cyclization and dehydration result in the formation of the stable five-membered imide ring. pierpalab.com

Table 1: Methods for Phthalimide Synthesis from Phthalic Anhydride

| Reagent | Conditions | Yield | Reference |

| Alcoholic Ammonia | Heating | 95-97% | wikipedia.org |

| Aqueous Ammonia | Heating | High | byjus.com |

| Ammonium Carbonate | Fusing | - | byjus.com |

| Urea | Melting/Heating | >90% | pierpalab.comchemcess.com |

| Urea | Microwave Irradiation (450W, 180s) | 83.5% | asianpubs.org |

The next stage involves the conversion of the phthalimide derivative to the corresponding phthalamide (B166641). This ammonolysis reaction is reversible, and its equilibrium position is influenced by the substituents on the aromatic ring. cdnsciencepub.com Kinetic studies have shown that the reaction proceeds via the addition of ammonia to the phthalimide, followed by the breakdown of a tetrahedral intermediate. cdnsciencepub.com

Optimizing this conversion requires careful control of reaction conditions to favor the formation of the phthalamide over the reverse reaction or competing hydrolysis. cdnsciencepub.com For many substituted phthalimides, the equilibrium constant favors the phthalamide product. However, for derivatives like 3-methylphthalimide, the equilibrium is less favorable. cdnsciencepub.com The presence of electron-withdrawing groups can influence the reaction rate and equilibrium. It has been observed that with increasing halogen size on the phthalimide, higher reaction temperatures are needed for complete conversion to the phthalamide. scholaris.ca

Table 2: Influence of Substituents on Phthalimide Ammonolysis Equilibrium

| Phthalimide Substituent | Equilibrium Constant (Kc) | Reference |

| Unsubstituted | 2 x 10³ - 4 x 10³ | cdnsciencepub.com |

| 4-NO₂ | 2 x 10³ - 4 x 10³ | cdnsciencepub.com |

| 4-Cl | 2 x 10³ - 4 x 10³ | cdnsciencepub.com |

| 3-NO₂ | 2 x 10³ - 4 x 10³ | cdnsciencepub.com |

| 3-Me | 1.8 | cdnsciencepub.com |

| 3-Me₃Si | 0.01 | cdnsciencepub.com |

The final step in this pathway is the dehydration of the phthalamide to form the phthalonitrile. This transformation involves the removal of two molecules of water from the diamide (B1670390) functional groups. guidechem.com Various dehydrating agents can be employed for this purpose. A common laboratory method involves boiling the phthalamide in acetic anhydride. wikipedia.org Other effective reagents include acid halides such as thionyl chloride or phosgene. chemcess.com When using these reagents, it is often necessary to add a base, like pyridine (B92270) or a tertiary amine, to neutralize the acidic byproducts that can hydrolyze the starting material. chemcess.com

In a specific example, 4-nitrophthalamide (B77956) was successfully dehydrated to 4-nitrophthalonitrile (B195368) using thionyl chloride in N,N-dimethylformamide (DMF). ejtas.comresearchgate.net This highlights a viable route for preparing substituted phthalonitriles from their corresponding phthalamides.

Optimization of Phthalimide to Phthalamide Conversion

Sandmeyer Reaction for Bromophthalonitrileschemcess.comwikipedia.orggeeksforgeeks.org

The Sandmeyer reaction provides a powerful method for introducing a bromo substituent onto an aromatic ring, starting from an aryl amine. wikipedia.orggeeksforgeeks.org This reaction proceeds via the formation of an aryl diazonium salt, which is then treated with a copper(I) halide to yield the corresponding aryl halide. wikipedia.orgjkchemical.com

To synthesize a bromophthalonitrile using this method, one would start with an aminophthalonitrile. The amino group is first converted to a diazonium salt by treatment with nitrous acid, which is typically generated in situ from sodium nitrite (B80452) and a strong acid. geeksforgeeks.org The resulting diazonium salt is then reacted with copper(I) bromide (CuBr) to replace the diazonium group with a bromine atom. jkchemical.comtutorchase.com This radical-nucleophilic aromatic substitution mechanism is catalyzed by the copper(I) salt. wikipedia.orgjkchemical.com The Sandmeyer reaction is advantageous for its ability to generate substitution patterns that are not easily accessible through direct electrophilic aromatic substitution. organic-chemistry.org

Diels-Alder Reaction Approaches to Phthalonitrile Derivativesworldscientific.comcore.ac.ukrsc.org

The Diels-Alder reaction, a [4+2] cycloaddition, offers a versatile route for constructing the substituted benzene ring of phthalonitrile derivatives. worldscientific.comcore.ac.uk This approach is particularly useful for synthesizing 3,6-disubstituted and 4,5-disubstituted phthalonitriles. worldscientific.comcore.ac.uk

In a typical sequence for preparing 3,6-disubstituted phthalonitriles, a 2,5-disubstituted furan (B31954) or thiophene (B33073) 1,1-dioxide acts as the diene, which reacts with a dienophile such as fumaronitrile. rsc.org The resulting cycloadduct then undergoes a subsequent elimination or aromatization step to yield the desired phthalonitrile derivative. nih.gov Similarly, 4,5-disubstituted phthalonitriles can be prepared via the Diels-Alder reaction of a suitably substituted diene, such as 2,3-dimethyl-1,3-butadiene, followed by further transformations. core.ac.uk This methodology has been successfully applied to the synthesis of various dialkyl, dialkoxymethyl, and diphenylphthalonitriles. worldscientific.com

Functionalization and Derivatization Reactions of this compound

The presence of the bromine atom and the two cyano groups on the aromatic ring of this compound makes it a versatile precursor for a variety of functionalization and derivatization reactions. These transformations allow for the introduction of diverse substituents, leading to the synthesis of a wide range of phthalonitrile derivatives with tailored properties for applications in materials science and medicinal chemistry.

Nucleophilic Aromatic Substitution (SNA_r) Reactions

Nucleophilic aromatic substitution (SNA_r) is a key strategy for the functionalization of this compound. The electron-withdrawing nature of the two cyano groups activates the aromatic ring towards nucleophilic attack, facilitating the displacement of the bromide leaving group. semanticscholar.orgmasterorganicchemistry.com

The reaction of this compound with secondary amines proceeds via an SNA_r mechanism to yield 4-(dialkylamino)phthalonitriles. This reaction is a well-established method for introducing amino functionalities onto the phthalonitrile core. umich.edunih.gov For instance, the reaction of this compound with an excess of a secondary amine, which also acts as the solvent, can lead to the corresponding 4-aminophthalonitrile (B1265799) derivative.

A study reported the aromatic nucleophilic substitution of the bromine atom in this compound with various secondary amines. umich.edu These reactions are typically carried out in the presence of a base to neutralize the hydrogen bromide formed during the reaction. d-nb.info The choice of solvent and reaction conditions can influence the reaction rate and yield.

| Reactant 1 | Reactant 2 (Amine) | Product | Reference |

| This compound | Secondary Amine | 4-(Dialkylamino)phthalonitrile | umich.edu |

This table summarizes the general reaction of this compound with secondary amines.

The bromine atom in this compound can be displaced by phenoxy and arylazophenoxy groups through nucleophilic aromatic substitution. These reactions typically involve the use of a phenol (B47542) or a substituted phenol in the presence of a base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF). The resulting aryl ether derivatives are of interest for the synthesis of phthalocyanines with modified electronic and photophysical properties.

Similar to the substitution with phenoxy groups, sulfonaphthyloxy moieties can be introduced onto the phthalonitrile scaffold. This is achieved by reacting this compound with a hydroxynaphthalenesulfonic acid salt. These derivatives are particularly relevant for creating water-soluble phthalocyanines, which is advantageous for various applications.

Substitution with Phenoxy and Arylazophenoxy Groups

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions represent a powerful tool for the derivatization of this compound, enabling the formation of carbon-carbon bonds. rsc.orgrsc.org These reactions offer a broad scope for introducing aryl, vinyl, and alkyl groups.

The Suzuki-Miyaura coupling reaction is a widely utilized palladium-catalyzed cross-coupling reaction for the formation of C-C bonds. harvard.edulibretexts.orgwikipedia.org It involves the reaction of an organoboron compound (typically a boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base. libretexts.orgwikipedia.org In the case of this compound, the bromine atom serves as the leaving group.

This reaction is highly versatile and tolerates a wide range of functional groups, making it a valuable method for synthesizing complex phthalonitrile derivatives. nih.gov The general catalytic cycle involves three main steps: oxidative addition of the aryl bromide to the Pd(0) catalyst, transmetalation with the organoboron reagent, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org

The choice of palladium catalyst, ligands, base, and solvent system is crucial for the success and efficiency of the Suzuki-Miyaura coupling. rsc.orgmdpi.com Various palladium precursors, such as Pd(PPh₃)₄ or Pd(OAc)₂, and a range of phosphine (B1218219) ligands can be employed. rsc.org

| Reactant 1 | Reactant 2 (Boronic Acid/Ester) | Catalyst System (Example) | Product | Reference |

| This compound | Arylboronic acid | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | 4-Arylphthalonitrile | nih.gov |

| This compound | Vinylboronic acid | Pd(OAc)₂, Ligand (e.g., SPhos) | 4-Vinylphthalonitrile | harvard.edu |

This table provides illustrative examples of Suzuki-Miyaura coupling reactions with this compound.

Nitration of this compound

The introduction of a nitro group (–NO₂) onto the this compound ring is a key step in the synthesis of many of its derivatives. This transformation is typically achieved through electrophilic aromatic substitution using a nitrating agent. allen.in The most common method involves a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). allen.insaskoer.ca The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. saskoer.cauri.edu

The nitronium ion then attacks the electron-rich aromatic ring of this compound. The existing bromo and cyano substituents direct the position of the incoming nitro group. Given the directing effects of these groups, the primary product formed is 4-bromo-5-nitrophthalonitrile. google.com

A patented method for the synthesis of 4-bromo-5-nitrophthalonitrile involves the nitration of the related precursor, 4-bromophthalimide, with nitric acid in a concentrated sulfuric acid solution. google.com This process is followed by amidation and dehydration to yield the final product. The conditions for the initial nitration step are detailed and provide insight into the requirements for nitrating the phthalonitrile scaffold. google.com

Table 1: Reaction Conditions for the Nitration of 4-Bromophthalimide

| Parameter | Condition | Source |

|---|---|---|

| Reagents | 100% Nitric Acid (HNO₃), Concentrated Sulfuric Acid (H₂SO₄) | google.com |

| Substrate | 4-Bromophthalimide | google.com |

| Molar Ratio (HNO₃ : Substrate) | 1.2 - 1.4 | google.com |

| Temperature | 45-50 °C | google.com |

| Reaction Time | 5-6 hours | google.com |

| Yield | High (85% for the nitrophthalimide intermediate) | google.com |

This interactive table summarizes the optimized conditions for the nitration step in the synthesis of 4-bromo-5-nitrophthalonitrile, as detailed in the cited patent. google.com

Reduction of Nitro Groups to Amino Groups

The nitro group of 4-bromo-5-nitrophthalonitrile can be readily reduced to a primary amino group (–NH₂), yielding 4-bromo-5-aminophthalonitrile. This transformation is fundamental as it converts an electron-withdrawing group into an electron-donating group, significantly altering the molecule's chemical properties and opening up new synthetic possibilities, such as diazotization and further coupling reactions. vapourtec.com

A variety of reducing agents can accomplish this conversion, with the choice of method often depending on the presence of other functional groups in the molecule. masterorganicchemistry.comwikipedia.org

Catalytic Hydrogenation : This is one of the most common and efficient methods. The reaction is typically carried out using hydrogen gas (H₂) in the presence of a metal catalyst. commonorganicchemistry.com Palladium on carbon (Pd/C) is frequently used and effectively reduces aromatic nitro groups to amines. commonorganicchemistry.com For substrates sensitive to dehalogenation, Raney nickel can be a suitable alternative catalyst. masterorganicchemistry.comcommonorganicchemistry.com

Metal-in-Acid Reduction : The use of an active metal, such as iron (Fe), tin (Sn), or zinc (Zn), in the presence of an acid like hydrochloric acid (HCl) is a classic and reliable method for nitro group reduction. masterorganicchemistry.comaakash.ac.in The reaction between tin(II) chloride (SnCl₂) and a nitro compound also provides a mild and often selective reduction to the amine. masterorganicchemistry.comcommonorganicchemistry.com

Sulfide (B99878) Reduction : Sodium sulfide (Na₂S) or ammonium sulfide can be used for the selective reduction of one nitro group in the presence of another, although this is less relevant for the monosubstituted 4-bromo-5-nitrophthalonitrile. wikipedia.orgcommonorganicchemistry.com

Table 2: Comparison of Common Reagents for Nitro Group Reduction

| Reagent/System | Key Features | Potential Side Reactions | Source |

|---|---|---|---|

| H₂ / Pd-C | High efficiency, clean reaction. | May cause dehalogenation (removal of Bromine). | commonorganicchemistry.com |

| H₂ / Raney Ni | Good for substrates where dehalogenation is a concern. | --- | masterorganicchemistry.comcommonorganicchemistry.com |

| Fe / HCl | Inexpensive and effective. | Requires acidic conditions. | masterorganicchemistry.comaakash.ac.in |

| SnCl₂ | Mild conditions, good for sensitive substrates. | Stoichiometric amounts of tin salts are produced as waste. | masterorganicchemistry.comcommonorganicchemistry.com |

| Zn / Acid | Provides a mild method for reduction. | Requires acidic conditions. | commonorganicchemistry.com |

This interactive table compares various methods for the reduction of the nitro group to an amino group, outlining their primary characteristics.

Introduction of Alkyl, Alkoxy, Aryl, and Thiol Groups

The this compound scaffold can be further functionalized by replacing the bromine atom with a variety of organic substituents.

Introduction of Alkoxy and Thiol Groups Alkoxy (R-O–) and thiol (R-S–) groups can be introduced onto the aromatic ring via nucleophilic aromatic substitution (SₙAr). The two electron-withdrawing nitrile groups on the phthalonitrile ring activate the bromine atom, making it a good leaving group for nucleophilic attack. pressbooks.pub

The reaction typically involves treating this compound with an appropriate nucleophile, such as a sodium alkoxide (NaOR) or a sodium thiolate (NaSR). umich.educhemistrysteps.com Thiols and their corresponding thiolates are particularly potent nucleophiles for this type of reaction. chemistrysteps.commasterorganicchemistry.com The reaction proceeds through a Meisenheimer complex intermediate, which is stabilized by the electron-withdrawing nitrile groups. pressbooks.pub

Introduction of Aryl and Alkyl Groups The introduction of aryl and alkyl groups is most effectively achieved through palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon bonds. cem.com

Suzuki Coupling : This reaction involves the coupling of the aryl bromide (this compound) with an organoboron reagent, typically an arylboronic acid, in the presence of a palladium catalyst and a base. nih.govresearchgate.net This method is widely used due to the stability and low toxicity of the boronic acid reagents.

Stille Coupling : The Stille reaction couples the aryl bromide with an organotin compound (organostannane). organic-chemistry.orgwikipedia.org It is highly versatile and tolerant of a wide range of functional groups, though a significant drawback is the toxicity of the tin reagents. organic-chemistry.orgwikipedia.org

These cross-coupling reactions provide a robust pathway to synthesize a diverse array of bi-aryl and alkyl-aryl phthalonitrile derivatives, which are precursors for advanced materials. researchgate.netscholaris.ca

Table 3: Methods for Functionalization of this compound

| Target Group | Reaction Type | Typical Reagents | Source |

|---|---|---|---|

| Alkoxy (R-O–) | Nucleophilic Aromatic Substitution | Sodium Alkoxide (NaOR), Alcohol (ROH) with base | pressbooks.pubumich.edu |

| Thiol (R-S–) | Nucleophilic Aromatic Substitution | Sodium Thiolate (NaSR), Thiol (RSH) with base | umich.educhemistrysteps.com |

| Aryl (Ar–) | Suzuki Cross-Coupling | Arylboronic Acid, Pd Catalyst, Base | nih.govresearchgate.net |

| Aryl (Ar–) | Stille Cross-Coupling | Organostannane, Pd Catalyst | organic-chemistry.orgwikipedia.org |

This interactive table summarizes the primary synthetic routes for introducing various functional groups onto the this compound core.

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. semanticscholar.orgacs.org These principles can be applied to the synthesis of this compound and its derivatives to improve safety, efficiency, and environmental impact.

Key green chemistry considerations include:

Atom Economy : Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. semanticscholar.org Catalytic reactions, such as the palladium-catalyzed cross-coupling reactions and catalytic hydrogenation, are inherently superior to stoichiometric reactions (like metal-in-acid reductions) in this regard as the catalyst is used in small amounts and is regenerated. semanticscholar.orgthieme.de

Energy Efficiency : Synthetic methods should be conducted at ambient temperature and pressure whenever possible to minimize energy requirements. acs.org Research into optimizing reaction conditions, such as the improved synthesis of 4-bromo-5-nitrophthalonitrile which reduces reaction times and reagent consumption, aligns with this principle. google.com The use of microwave-assisted synthesis has also been shown to rapidly accelerate palladium-catalyzed coupling reactions, reducing energy consumption compared to conventional heating. cem.com

Use of Safer Solvents and Reagents : Where possible, the use of hazardous solvents and reagents should be avoided or replaced with safer alternatives. semanticscholar.org For example, developing methods for thioether synthesis that avoid the use of foul-smelling and air-sensitive thiols by employing stable surrogates like xanthates represents a green alternative. mdpi.comresearchgate.net

Catalysis : The use of catalytic reagents is superior to stoichiometric reagents. semanticscholar.org The synthetic pathways for derivatizing this compound heavily rely on catalysis, particularly palladium catalysts for C-C bond formation and metal catalysts for hydrogenation, which are core tenets of green chemistry. researchgate.netthieme.de

By focusing on catalytic routes, optimizing reaction conditions to reduce waste and energy input, and exploring safer reagents, the synthesis of this compound and its derivatives can be made more sustainable and environmentally benign. google.comsemanticscholar.org

Iii. Advanced Characterization Techniques and Spectroscopic Analysis of 4 Bromophthalonitrile

Vibrational Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule. nih.gov A vibrational mode is "IR active" only if it results in a change in the molecule's net dipole moment. nih.gov The IR spectrum of 4-bromophthalonitrile exhibits several characteristic absorption bands that confirm the presence of its key functional groups.

The most prominent feature is the sharp and intense absorption band corresponding to the C≡N (nitrile) stretching vibration, which typically appears in the 2240–2220 cm⁻¹ region. nih.govguidechem.com The aromatic nature of the molecule is confirmed by the presence of C-H stretching vibrations above 3000 cm⁻¹, typically in the 3100–3000 cm⁻¹ range. grafiati.comalfa-chemistry.com Furthermore, carbon-carbon stretching vibrations within the aromatic ring give rise to several bands in the 1600–1400 cm⁻¹ region. alfa-chemistry.com The substitution pattern on the benzene (B151609) ring also influences the spectrum, particularly in the "fingerprint region" (below 1500 cm⁻¹), where C-H in-plane and out-of-plane bending vibrations occur. alfa-chemistry.com The C-Br stretching vibration is also expected, typically appearing at lower frequencies, often in the 600-500 cm⁻¹ range.

Table 1: Characteristic Infrared Absorption Bands for this compound

| Frequency Range (cm⁻¹) | Intensity | Assignment |

| 3100 - 3000 | Medium to Weak | Aromatic C-H Stretch |

| 2240 - 2220 | Strong, Sharp | C≡N Stretch |

| 1600 - 1450 | Medium to Weak | Aromatic C=C Ring Stretch |

| 900 - 675 | Medium to Strong | Aromatic C-H Out-of-Plane Bending |

| 600 - 500 | Medium to Strong | C-Br Stretch |

Raman spectroscopy is a light scattering technique that provides information complementary to IR spectroscopy. When monochromatic light (usually from a laser) interacts with a molecule, most of the light is scattered at the same frequency (Rayleigh scattering), but a small fraction is scattered at a different frequency (Raman scattering). This frequency shift corresponds to the vibrational energy levels of the molecule. A vibrational mode is "Raman active" if it causes a change in the polarizability of the molecule's electron cloud.

The vibrational spectrum of this compound, a substituted benzene derivative, can be understood by assigning the observed bands to specific molecular motions (normal modes). The molecule has C₁ symmetry, meaning all 3N-6 (where N=14 atoms) fundamental vibrations are, in principle, active in both IR and Raman spectra. The assignments are typically based on comparison with related molecules and established group frequency charts.

Key assignments include:

C-H Stretching: The vibrations of the three C-H bonds on the aromatic ring are expected in the 3100-3000 cm⁻¹ region.

C≡N Stretching: The two nitrile groups give rise to stretching vibrations. Due to their proximity, they may couple to produce symmetric and asymmetric stretching modes, though often a single, intense band is observed around 2230 cm⁻¹. guidechem.com

Aromatic Ring Stretching: The C=C stretching modes of the benzene ring typically appear as a set of bands between 1600 cm⁻¹ and 1400 cm⁻¹.

C-H Bending: In-plane and out-of-plane bending vibrations of the aromatic C-H bonds occur in the 1300-1000 cm⁻¹ and 900-675 cm⁻¹ regions, respectively. The specific pattern of the out-of-plane bends is highly characteristic of the 1,2,4-trisubstitution pattern.

C-Br Stretching: The stretching vibration of the carbon-bromine bond is found at lower wavenumbers, as it involves a heavier atom.

Raman Spectroscopy

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. It is based on the absorption of radiofrequency waves by atomic nuclei (such as ¹H and ¹³C) placed in a strong magnetic field. The precise absorption frequency, known as the chemical shift (δ), is highly sensitive to the local electronic environment of the nucleus. alfa-chemistry.com

The ¹H NMR spectrum provides information about the number, environment, and connectivity of hydrogen atoms in a molecule. For this compound, which has a 1,2,4-trisubstituted benzene ring, three distinct signals are expected in the aromatic region (typically δ 7.0–8.5 ppm).

The electronic effects of the substituents (two electron-withdrawing -CN groups and one weakly deactivating -Br group) and the coupling between adjacent protons determine the appearance of the spectrum. The three aromatic protons form a coupled spin system.

The proton at C-3 (between the two cyano groups) is expected to be the most downfield due to the anisotropic effect of the adjacent nitriles. It should appear as a doublet, coupled to the proton at C-5.

The proton at C-5 (between the bromine and a cyano group) will be split by both the proton at C-3 and the proton at C-6, likely appearing as a doublet of doublets.

The proton at C-6 (adjacent to the C-Br bond) is expected to be the most upfield of the three and should appear as a doublet, coupled to the proton at C-5.

Table 2: Predicted ¹H NMR Spectral Data for this compound

| Proton Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-3 | ~8.2 | d (doublet) | J ≈ 2 Hz (meta coupling) |

| H-5 | ~8.0 | dd (doublet of doublets) | J ≈ 8 Hz (ortho), J ≈ 2 Hz (meta) |

| H-6 | ~7.9 | d (doublet) | J ≈ 8 Hz (ortho coupling) |

Note: Predicted values are based on general substituent effects and typical coupling constants for aromatic systems. Actual values may vary depending on the solvent and spectrometer frequency.

The ¹³C NMR spectrum provides information about the carbon skeleton of a molecule. Since this compound lacks any symmetry, all eight carbon atoms are chemically non-equivalent, and thus eight distinct signals are expected in the spectrum.

The chemical shifts are influenced by the substituents.

Nitrile Carbons (C≡N): These carbons typically appear in a distinct region, generally around δ 115-118 ppm. guidechem.com

Aromatic Carbons (C-Br, C-CN, C-H): These six carbons resonate in the aromatic region, typically between δ 110-150 ppm.

The carbon atom directly attached to the bromine (C-4) will be influenced by the heavy atom effect and its electronegativity, with a predicted shift around δ 125-130 ppm.

The two carbons bearing the nitrile groups (C-1 and C-2) are quaternary and will be significantly shifted, likely appearing around δ 115-120 ppm.

The remaining three carbons attached to hydrogens (C-3, C-5, C-6) will have shifts in the δ 130-140 ppm range, with their exact values determined by the combined electronic effects of the substituents.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Position | Predicted Chemical Shift (δ, ppm) |

| C1, C2 (ipso-CN) | 115 - 120 |

| C3, C5, C6 (Ar-CH) | 130 - 140 |

| C4 (ipso-Br) | 125 - 130 |

| C≡N | 115 - 118 |

Note: Predicted values are based on general substituent effects and additivity rules. The two nitrile carbons and the six aromatic carbons will each give distinct signals.

Two-Dimensional (2D) NMR Techniques

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is a powerful tool for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals, especially in complex molecules where 1D spectra may show overlapping signals. wikipedia.org By distributing signals across two frequency axes, 2D NMR enhances resolution and reveals correlations between different nuclei. wikipedia.org

Common 2D NMR experiments that can be applied to this compound and its derivatives include:

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. ucl.ac.uklongdom.org In a COSY spectrum, cross-peaks indicate which protons are neighbors in the molecular structure. longdom.org For this compound, this would help in assigning the protons on the aromatic ring by showing their through-bond connectivity.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates the chemical shifts of protons directly bonded to heteronuclei, such as ¹³C. wikipedia.org This is invaluable for assigning the signals of the carbon atoms in the this compound molecule by linking them to their attached protons. wikipedia.org

Heteronuclear Multiple Bond Correlation (HMBC): This technique reveals longer-range couplings (2-4 bonds) between protons and heteronuclei. wikipedia.org For this compound, HMBC can be used to confirm the assignments of quaternary carbons (like the nitrile carbons and the carbon bonded to the bromine atom) by observing their correlations with nearby protons. wikipedia.org

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY identifies protons that are close to each other in space, regardless of their through-bond connectivity. ucl.ac.uk This is particularly useful for determining the three-dimensional structure and conformation of molecules. ucl.ac.uk

These 2D NMR methods, by providing a more comprehensive analysis of molecular structure, are essential in the detailed characterization of this compound and its more complex derivatives. wikipedia.org

Mass Spectrometry (MS)

Mass spectrometry (MS) is a fundamental analytical technique that measures the mass-to-charge ratio (m/z) of ions. pitt.edu It is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing fragmentation patterns. pitt.eduarizona.edu

For this compound, mass spectrometry can confirm the molecular weight and the presence of bromine due to its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br are present in a nearly 1:1 ratio). Ionization techniques can be categorized as "hard" or "soft". acdlabs.com Hard ionization methods, like electron impact (EI), cause significant fragmentation, providing structural information, while soft ionization techniques, such as electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI), typically leave the molecular ion intact. acdlabs.com

High-Resolution Mass Spectrometry (HR-MS) provides highly accurate mass measurements, typically with an error of less than 5 ppm. nih.gov This precision allows for the determination of the exact elemental formula of a molecule from its measured mass-to-charge ratio. nih.govmeasurlabs.combioanalysis-zone.com For this compound (C₈H₃BrN₂), HR-MS can distinguish its molecular formula from other potential formulas that have the same nominal mass. The ability to measure exact masses to several decimal places provides a high degree of confidence in the identification of the compound. bioanalysis-zone.com

| Technique | Information Obtained | Relevance to this compound |

| HR-MS | Precise mass-to-charge ratio, elemental composition. nih.govmeasurlabs.com | Confirms the molecular formula C₈H₃BrN₂ with high accuracy, distinguishing it from isomers or other compounds with similar nominal mass. |

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a soft ionization technique particularly useful for analyzing large molecules and polymers, but it can also be applied to smaller molecules. pitt.edushimadzu.com In this technique, the analyte is co-crystallized with a matrix that absorbs laser energy, leading to gentle ionization and vaporization of the analyte molecules. shimadzu.com

For derivatives of this compound, such as phthalocyanines, MALDI-TOF is an effective tool for determining their molecular weights, which can be quite large. The technique can also be used for the analysis of small molecules, sometimes with the use of specific derivatizing agents to enhance ionization efficiency. nih.govmdpi.comfrontiersin.org

| Technique | Information Obtained | Relevance to this compound Derivatives |

| MALDI-TOF | Molecular weight of large molecules, analysis of complex mixtures. shimadzu.cominfectiologyjournal.com | Ideal for characterizing high molecular weight derivatives like phthalocyanines and other polymers synthesized from this compound. shimadzu.com |

High-Resolution Mass Spectrometry (HR-MS)

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a compound. technologynetworks.com This absorption corresponds to the excitation of electrons from lower to higher energy molecular orbitals. msu.edu The resulting spectrum is a plot of absorbance versus wavelength and provides information about the electronic structure of the molecule, particularly the presence of chromophores (light-absorbing groups). msu.edupageplace.de

The electronic absorption spectrum of a molecule is a unique characteristic that is influenced by its composition and structure. technologynetworks.compageplace.de For aromatic compounds like this compound, the UV-Vis spectrum is expected to show absorptions due to π → π* transitions within the benzene ring and the nitrile groups. The position and intensity of these absorption bands can be influenced by substituents on the aromatic ring.

The electronic spectra of organic molecules, especially conjugated systems, are a property of the entire molecule rather than specific parts. pageplace.de The study of these spectra provides valuable insights into the electronic structure and geometry of the molecules. pageplace.de For instance, the electronic absorption spectra of selenocarbonyl and thiocarbonyl compounds show similar features, with the selenocarbonyl compounds typically absorbing at longer wavelengths. ias.ac.in

| Technique | Information Obtained | Relevance to this compound |

| UV-Vis Spectroscopy | Electronic transitions (e.g., π → π*), presence of chromophores. msu.edulibretexts.org | Characterizes the electronic structure of the aromatic system and nitrile groups. The solvent can affect the position of the absorption maxima. |

| Electronic Absorption Spectra | Detailed information on electronic structure and molecular geometry. pageplace.de | Provides insight into the conjugated system of this compound and its derivatives. aps.orgcore.ac.uk |

X-ray Diffraction (XRD) for Structural Elucidation

For this compound, single-crystal XRD would provide the definitive solid-state structure, confirming the planarity of the benzene ring and the positions of the bromine and nitrile substituents. Powder XRD can be used to identify the crystalline phase of a bulk sample. anton-paar.com This technique is crucial for understanding the intermolecular interactions in the solid state, which can influence the material's physical properties.

| Technique | Information Obtained | Relevance to this compound |

| X-ray Diffraction (XRD) | Three-dimensional atomic arrangement, bond lengths, bond angles, crystal structure. anton-paar.comresearchgate.netforcetechnology.com | Provides the definitive solid-state structure of this compound, including the precise geometry and intermolecular packing. researchgate.net |

Chromatographic Methods for Purity Assessment

Chromatography is a powerful technique for separating, identifying, and quantifying the components of a mixture. jasco-global.com The principle lies in the differential partitioning of compounds between a stationary phase (a solid or a liquid supported on a solid) and a mobile phase (a liquid or a gas) that moves through it. jasco-global.com For a compound like this compound, which is a solid at room temperature, liquid chromatography is the method of choice. bldpharm.com The assessment of chemical purity is vital, as impurities can significantly affect the outcomes of subsequent reactions and the properties of resulting materials like phthalocyanines. Analytical testing through chromatography is considered the most accurate and preferred method for determining chemical purity in industrial and research settings.

High-Performance Liquid Chromatography (HPLC) is a premier analytical technique for purity assessment in the pharmaceutical and chemical industries. veeprho.comjchr.org It offers high resolution, sensitivity, and reproducibility for separating and quantifying the main component from its impurities. veeprho.comchula.ac.th The technique utilizes a liquid mobile phase to transport the sample through a column packed with a solid stationary phase. A high-pressure pump is used to ensure a constant flow rate of the mobile phase, leading to efficient and rapid separations. jchr.org

Research Findings:

For the purity analysis of this compound, a Reverse-Phase HPLC (RP-HPLC) method is typically employed. In RP-HPLC, the stationary phase is nonpolar (e.g., C18-bonded silica), and the mobile phase is a more polar solvent mixture, such as acetonitrile (B52724) and water. nih.gov When a solution of this compound is injected into the system, its components travel through the column at different rates based on their relative polarity. The nonpolar this compound interacts more strongly with the nonpolar stationary phase and is retained longer than any more polar impurities. Conversely, less polar impurities will have longer retention times.

The separated components are detected as they exit the column, most commonly by a UV-Vis detector, as the aromatic structure of this compound absorbs UV light. jchr.org The output is a chromatogram, a graph of detector response versus time. The time at which a component elutes is its retention time, which is characteristic of the compound under specific conditions. The area under each peak is proportional to the concentration of the corresponding component, allowing for quantitative purity assessment (e.g., area percent). chromatographyonline.com

While specific, validated HPLC methods for this compound are often proprietary to manufacturers, a typical method can be designed based on the compound's chemical properties and general HPLC method development principles. youtube.com The method would be validated according to ICH guidelines to ensure its specificity, linearity, accuracy, and precision. europa.euich.org

Interactive Data Table: Representative HPLC Parameters for this compound Purity Analysis

| Parameter | Typical Condition | Purpose |

| Instrumentation | HPLC System with UV/Vis or Photodiode Array (PDA) Detector | To perform the separation and detect the UV-absorbing analyte and impurities. |

| Column | C18 (Octadecylsilyl), 5 µm particle size, 250 mm x 4.6 mm I.D. | The nonpolar stationary phase for reversed-phase separation. |

| Mobile Phase | Isocratic or Gradient elution with Acetonitrile and Water (e.g., 65:35 v/v) | The solvent system that carries the sample through the column; composition is optimized for resolution. |

| Flow Rate | 1.0 mL/min | Ensures consistent and efficient separation. |

| Column Temp. | 40 °C | Controls the viscosity of the mobile phase and interaction kinetics, improving reproducibility. |

| Detection | UV at 254 nm | To monitor the eluting components based on the UV absorbance of the benzene ring. |

| Injection Vol. | 10 µL | The volume of the sample solution introduced into the HPLC system. |

| Diluent | Mobile Phase or Acetonitrile | The solvent used to dissolve the this compound sample before injection. |

Column chromatography is a preparative technique used to purify chemical compounds from mixtures. ejgm.co.uk It operates on the same principles as HPLC but on a larger scale and without the high pressure. chromatographyonline.com It is particularly useful for purifying reaction products, such as those derived from this compound, before their use in subsequent synthetic steps.

Research Findings:

In the synthesis of substituted subphthalocyanines, this compound is used as a starting material. After the reaction to form a chloro-boron subphthalocyanine (B1262678) derivative, the crude product is a complex mixture. Researchers have successfully employed column chromatography on silica (B1680970) gel to purify these products. In a specific instance, a mixture of toluene (B28343) and heptane (B126788) (3:1 ratio) was used as the eluent (mobile phase) to separate the desired product from isomers and other impurities.

The process involves packing a glass column with silica gel (the stationary phase) and loading the crude product mixture onto the top. The mobile phase is then passed through the column. Components of the mixture separate based on their differing affinities for the silica gel. Less polar compounds travel down the column faster with the less polar eluent, while more polar compounds are retained more strongly by the polar silica gel. Fractions are collected as the solvent exits the column and analyzed (often by TLC) to identify those containing the pure product.

Interactive Data Table: Column Chromatography Parameters for Purifying a this compound Derivative

| Parameter | Condition Used | Role in Purification |

| Stationary Phase | Silica Gel (230–400 mesh) | A polar adsorbent that separates compounds based on polarity. |

| Mobile Phase | Toluene/Heptane (3:1 v/v) | A nonpolar solvent system that elutes compounds from the silica gel. |

| Technique | Slurry Packing | A method of preparing the column to ensure a uniform and bubble-free stationary phase. |

| Elution | Gravity or Flash Chromatography | The mobile phase flows through the column either by gravity or under pressure. |

| Monitoring | Thin Layer Chromatography (TLC) | Used to analyze the collected fractions to determine which contain the pure compound. |

Thin Layer Chromatography (TLC) is a simple, rapid, and sensitive analytical technique used for identifying compounds, determining their purity, and monitoring the progress of a chemical reaction. veeprho.com It is a form of liquid chromatography where the stationary phase is a thin layer of an adsorbent, like silica gel, coated onto a flat carrier such as a glass or aluminum plate. veeprho.com

Research Findings:

TLC is frequently used in synthetic procedures involving this compound. For example, during the synthesis of subphthalocyanines from this compound, TLC is employed to monitor the reaction's progress and to identify the appropriate fractions collected during column chromatography. A small spot of the reaction mixture is applied to the bottom of a TLC plate, which is then placed in a sealed chamber containing a shallow pool of a solvent (the mobile phase). The solvent ascends the plate via capillary action, and as it passes the initial spot, it dissolves the mixture and carries it up the plate.

Separation occurs because different components travel at different rates depending on their polarity and their interaction with the stationary phase. phenomenex.com For instance, using a silica gel plate (polar stationary phase) with a relatively nonpolar mobile phase (e.g., a mixture of hexanes and ethyl acetate), less polar compounds will travel further up the plate, resulting in a higher Retention Factor (Rf) value. phenomenex.com The Rf value is the ratio of the distance traveled by the spot to the distance traveled by the solvent front. veeprho.com After development, the spots can be visualized under UV light (254 nm), as the aromatic rings in this compound and its derivatives will fluoresce or quench fluorescence on an indicator-containing plate. veeprho.com

Interactive Data Table: General TLC Parameters for Analysis of this compound and Derivatives

| Parameter | Typical Condition | Function in Analysis |

| Stationary Phase | Silica gel 60 F254 on aluminum or glass plates | The polar adsorbent for separation. The 'F254' indicates a fluorescent indicator. |

| Mobile Phase | Hexanes/Ethyl Acetate or Toluene/Heptane mixtures | The solvent system whose polarity is optimized to achieve good separation (Rf values). |

| Application | Capillary tube spotting | Applying a small, concentrated spot of the sample to the baseline of the plate. |

| Development | Ascending, in a closed chamber | The mobile phase moves up the plate, separating the sample components. |

| Visualization | UV lamp (254 nm) | To see the separated spots, which appear dark against the fluorescent background. |

Iv. Computational and Theoretical Studies of 4 Bromophthalonitrile

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone of modern chemical research, offering insights that complement experimental findings. storion.ru These calculations solve the Schrödinger equation, or a simplified form of it, to determine the electronic structure and energy of a molecule. For a molecule like 4-Bromophthalonitrile, these studies can elucidate its fundamental properties, including its three-dimensional shape, vibrational modes, and electronic energy levels.

Density Functional Theory (DFT) has become one of the most popular and versatile methods in computational quantum chemistry. molpro.net It is used to investigate the electronic structure of many-body systems, such as atoms and molecules. molpro.net DFT focuses on the electron density rather than the complex many-electron wavefunction, offering a favorable balance between computational accuracy and cost. molpro.netgoogle.com This makes it a suitable method for studying medium-sized organic molecules like this compound. The theory's application allows for the prediction of material behavior based on quantum mechanical principles without relying on extensive empirical parameters. molpro.net

Geometry optimization is a computational process used to determine the most stable, lowest-energy arrangement of atoms in a molecule. storion.ruresearchgate.net This equilibrium structure corresponds to a minimum on the potential energy surface where the net forces on all atoms are effectively zero. storion.ru For this compound, DFT calculations, often using a functional like B3LYP combined with a basis set such as 6-311G(d,p), can predict the precise bond lengths, bond angles, and dihedral angles of the molecule in its ground state. researchgate.netresearchgate.net The process is iterative, adjusting the atomic coordinates until a converged geometry is found. storion.ru A well-optimized geometry is crucial as it forms the basis for all subsequent property calculations, such as vibrational frequencies and electronic properties.

Table 1: Illustrative Optimized Geometric Parameters for this compound (DFT/B3LYP)

| Parameter | Bond/Angle | Calculated Value (Å/°) |

| Bond Lengths | C-Br | 1.895 |

| C≡N | 1.150 | |

| C-C (aromatic) | 1.390 - 1.410 | |

| C-H | 1.085 | |

| Bond Angles | C-C-Br | 119.5 |

| C-C-C (ring) | 118.0 - 121.0 | |

| C-C-CN | 120.5 |

Note: The data in this table is illustrative, representing typical values obtained from DFT calculations for similar aromatic compounds, as specific published optimized geometry data for this compound was not available.

Vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of a molecule. faccts.deuni-rostock.de These calculations are essential for several reasons: they allow for the characterization of a compound by comparing calculated spectra to experimental data, and they serve to confirm that an optimized structure is a true energy minimum. gaussian.com A stable structure will have all real (positive) vibrational frequencies, whereas a transition state will have one imaginary frequency. uni-rostock.degaussian.com The calculations involve computing the second derivatives of the energy with respect to atomic displacements, which generates a Hessian matrix. mdpi.com Diagonalizing this matrix yields the vibrational modes and their corresponding frequencies. mdpi.com For this compound, these calculations can identify the characteristic stretching and bending frequencies for its key functional groups.

Table 2: Illustrative Calculated Vibrational Frequencies for Key Functional Groups of this compound

| Functional Group | Vibrational Mode | Typical Calculated Wavenumber (cm⁻¹) |

| C-H | Aromatic Stretching | 3100 - 3000 |

| C≡N | Nitrile Stretching | 2240 - 2220 |

| C=C | Aromatic Ring Stretching | 1600 - 1450 |

| C-Br | Stretching | 650 - 550 |

Note: This table presents typical frequency ranges for the specified functional groups based on general DFT calculation outcomes for related molecules. faccts.deirjweb.com These values help in the assignment of experimental spectral bands.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic transitions. researchgate.net The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the innermost empty orbital, acts as an electron acceptor. researchgate.net

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE = ELUMO – EHOMO), is a critical parameter. schrodinger.comresearchgate.net A large energy gap implies high kinetic stability and low chemical reactivity because it is energetically unfavorable to move an electron from the HOMO to the LUMO. schrodinger.com Conversely, a small gap indicates a molecule is more reactive. schrodinger.com DFT calculations are widely used to compute the energies and visualize the electron density distributions of the HOMO and LUMO for molecules like this compound, providing insights into its electronic behavior and potential for charge transfer in reactions. researchgate.net

Table 3: Illustrative Frontier Orbital Energies for this compound

| Parameter | Description | Illustrative Energy (eV) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -7.50 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.85 |

| ΔE (Gap) | HOMO-LUMO Energy Gap (ELUMO - EHOMO) | 5.65 |

Note: The values are representative examples based on DFT calculations for similar aromatic nitriles and serve to illustrate the output of such an analysis. researchgate.netchemrevlett.com

From the energies of the frontier molecular orbitals (HOMO and LUMO), several global reactivity descriptors can be calculated to quantify the electronic properties and reactivity of a molecule. schrodinger.comosti.gov These parameters provide a theoretical framework for understanding a molecule's behavior in chemical reactions.

Ionization Potential (I): The energy required to remove an electron. It can be approximated by the negative of the HOMO energy (I ≈ -EHOMO). osti.gov

Electron Affinity (A): The energy released when an electron is added. It can be approximated by the negative of the LUMO energy (A ≈ -ELUMO). osti.gov

Chemical Potential (μ): Represents the "escaping tendency" of an electron from a system. It is calculated as μ = -(I + A)/2. schrodinger.com

Global Hardness (η): Measures the resistance of a molecule to change its electron configuration. It is calculated as η = (I - A)/2. schrodinger.com Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft."

Global Electrophilicity (ω): An index that measures the propensity of a species to accept electrons. It is defined as ω = μ² / 2η. schrodinger.com

These descriptors, derived from DFT calculations, are invaluable for comparing the reactivity of different molecules and predicting their electronic behavior. osti.govuni-muenchen.de

Table 4: Illustrative Calculated Electronic Properties for this compound

| Parameter | Formula | Illustrative Value (eV) |

| Ionization Potential (I) | I ≈ -EHOMO | 7.50 |

| Electron Affinity (A) | A ≈ -ELUMO | 1.85 |

| Chemical Potential (μ) | μ = -(I + A)/2 | -4.675 |

| Global Hardness (η) | η = (I - A)/2 | 2.825 |

| Global Electrophilicity (ω) | ω = μ² / 2η | 3.86 |

Note: These values are calculated from the illustrative HOMO and LUMO energies presented in Table 3.

Semi-empirical methods are a class of quantum chemistry calculations that are based on the Hartree-Fock formalism but include approximations and parameters derived from experimental data to simplify the computations. wikipedia.org Methods such as AM1 (Austin Model 1) and PM3 (Parametric Method 3) are based on the Neglect of Diatomic Differential Overlap (NDDO) approximation. wikipedia.orgnumberanalytics.com

These methods are computationally much faster than ab initio or DFT methods, making them suitable for very large molecular systems or for high-throughput screening of compounds. scielo.org.mx While they are generally less accurate than DFT, they can provide good qualitative insights and are often used for preliminary geometry optimizations before a more rigorous and computationally expensive DFT calculation is performed. researchgate.net For this compound, a semi-empirical method like PM3 could be used to quickly generate an initial 3D structure or to study its properties as part of a larger molecular assembly where DFT would be computationally prohibitive. numberanalytics.com

Frontier Molecular Orbital (HOMO-LUMO) Analysis

Ab Initio Methods

Ab initio methods are a class of quantum chemistry calculations that are based on first principles, without the inclusion of experimental data. These methods solve the electronic Schrödinger equation to provide information about the electronic structure and energy of a molecule. mdpi.com

One of the most fundamental ab initio methods is the Hartree-Fock (HF) method. It approximates the many-electron wavefunction as a single Slater determinant, which accounts for the Pauli exclusion principle but neglects electron correlation. rsc.orgbuffalo.edu For molecules like substituted benzonitriles, HF calculations can provide a reasonable initial description of the molecular geometry and electronic properties. rsc.orgaip.orgresearchgate.net

To improve upon the Hartree-Fock method, Møller-Plesset perturbation theory (MP) is often employed. wikipedia.org MP theory adds electron correlation effects by treating the correlation as a perturbation to the Hartree-Fock Hamiltonian. Second-order Møller-Plesset theory (MP2) is a widely used method that offers a good balance between accuracy and computational cost for studying noncovalent interactions and systems with aromatic rings. aip.orgnih.govresearchgate.net For brominated aromatic compounds, MP2 calculations can provide more accurate interaction energies and geometric parameters compared to HF. researchgate.net

While specific ab initio studies exclusively on this compound are not abundant in the literature, the application of these methods to similar molecules provides a strong indication of their utility. For instance, a study on a series of halophthalonitriles utilized Density Functional Theory (DFT), a method closely related to ab initio approaches, to analyze their vibrational spectra. aip.org

| Method | Key Features | Typical Application for this compound |

| Hartree-Fock (HF) | Single determinant wavefunction, neglects electron correlation. | Initial geometry optimization, molecular orbital analysis. |

| Møller-Plesset (MP2) | Includes electron correlation via perturbation theory. | More accurate energy and geometry calculations, study of intermolecular interactions. |

| Density Functional Theory (DFT) | Electron density is the central variable, includes electron correlation. | Calculation of vibrational frequencies, electronic and optical properties. nih.govchemicalpapers.com |

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. mdpi.comfrontiersin.org By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the dynamic behavior, conformational changes, and thermodynamic properties of molecules. galaxyproject.org

While specific MD simulations focusing on isolated this compound molecules are not extensively documented, the technique has been applied to study larger systems containing phthalonitrile (B49051) units. For example, MD simulations have been used to investigate the thermomechanical and dielectric properties of crosslinked phthalonitrile polymers. tandfonline.comworldscientific.com These studies provide insights into how the properties of the bulk material are influenced by the molecular structure and crosslink density.

For a molecule like this compound, an MD simulation could be employed to study its behavior in different solvent environments. nih.gov Such a simulation would typically involve the following steps:

System Setup: A simulation box is created containing one or more this compound molecules and a chosen solvent (e.g., water, an organic solvent).

Energy Minimization: The initial geometry of the system is optimized to remove any unfavorable steric clashes.

Equilibration: The system is gradually heated and pressurized to the desired temperature and pressure, allowing the solvent molecules to arrange themselves around the solute. This is often done in two stages: an NVT (constant number of particles, volume, and temperature) ensemble followed by an NPT (constant number of particles, pressure, and temperature) ensemble. galaxyproject.org

Production Run: Once the system is equilibrated, the simulation is run for a longer period to collect data on the trajectories of all atoms.

From the production run, various properties can be analyzed, such as radial distribution functions to understand the solvation structure, diffusion coefficients, and conformational flexibility of the molecule.

Analysis of Non-Covalent Interactions (e.g., AIM, ELF, RDG)

Non-covalent interactions play a crucial role in determining the structure and properties of molecular crystals and supramolecular assemblies. Several theoretical tools are used to analyze these weak interactions.

Atoms in Molecules (AIM) theory, developed by Richard Bader, analyzes the topology of the electron density to characterize chemical bonds and non-covalent interactions. grafiati.com The presence of a bond critical point (BCP) between two atoms is an indication of an interaction. The properties at the BCP, such as the electron density and its Laplacian, provide information about the strength and nature of the interaction.

Electron Localization Function (ELF) provides a measure of the likelihood of finding an electron pair in a given region of space. nih.gov It is useful for visualizing and distinguishing different types of chemical bonds (covalent, ionic) and lone pairs. In the context of nitriles, ELF analysis can characterize the electronic structure of the C≡N triple bond and any non-covalent interactions involving the nitrogen lone pair. aip.org

Reduced Density Gradient (RDG) analysis is a powerful method for visualizing and identifying non-covalent interactions in real space. nih.govresearchgate.netrsc.org It is based on the relationship between the electron density (ρ) and the reduced density gradient (s). By plotting RDG against sign(λ₂)ρ, where λ₂ is the second eigenvalue of the electron density Hessian, different types of interactions can be distinguished:

Strong attractive interactions (e.g., hydrogen bonds): Characterized by large negative values of sign(λ₂)ρ.

Van der Waals interactions: Occur at values of sign(λ₂)ρ close to zero.

Steric repulsion: Indicated by large positive values of sign(λ₂)ρ.

For this compound, these methods would be particularly useful for studying potential halogen bonds (C-Br···N), π-π stacking interactions between aromatic rings, and other weak intermolecular forces that govern its crystal packing. nih.govu-tokyo.ac.jp

| Analysis Method | Information Provided | Relevance to this compound |

| AIM | Characterizes chemical bonds and interactions through electron density topology. | Identifies and quantifies halogen bonds, hydrogen bonds, and other interactions. |

| ELF | Visualizes electron pair localization. | Characterizes the C≡N triple bond and lone pairs, and their involvement in interactions. grafiati.com |

| RDG | Visualizes and distinguishes different types of non-covalent interactions. | Maps out regions of hydrogen bonding, van der Waals forces, and steric repulsion in the crystal structure. nih.govresearchgate.netnih.gov |

Structure-Property Relationship Predictions

Quantitative Structure-Property Relationship (QSPR) models are mathematical models that aim to predict the properties of chemical compounds based on their molecular structure. researchgate.net These models are built by finding a correlation between a set of molecular descriptors (numerical representations of the molecular structure) and an experimental property.

For phthalonitrile derivatives, QSPR models can be developed to predict various properties such as melting point, solubility, and electronic properties, which is crucial for designing new materials with desired characteristics. researchgate.net

The substitution of hydrogen atoms with halogens can significantly impact the molecular structure and properties of phthalonitriles. A study of a series of halophthalonitriles using spectroscopic techniques and quantum chemical computations revealed the effect of halosubstitution on the vibrational modes of the molecules. researchgate.net